RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE

Medicinal Chemistry Scaffold Design Conformational Analysis

Inconsistent stereochemistry in building blocks can derail SAR campaigns. RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE delivers a defined (2R,7S) racemic geometry for reproducible target engagement studies. - Enables scaffold hopping for EP300/CBP HAT inhibitor programs, as validated by DS17701585. - Provides a conformationally flexible core for PROTAC linker optimization and ternary complex formation. - Supports CNS NRI selectivity profiling via focused N-substituted library synthesis. Sourced from qualified suppliers with full analytical documentation; standard B2B global shipping available.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1955515-06-6
Cat. No. B3017946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
CAS1955515-06-6
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1CCNCC(O1)C
InChIInChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
InChIKeyILHDWFNCSJCYQE-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE: Chemical Identity and Structural Classification


RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE (CAS 1955515-06-6; MF: C₇H₁₅NO; MW: 129.20 g/mol) is a racemic mixture of a chiral, saturated seven-membered heterocyclic compound belonging to the 1,4-oxazepane class [1]. This scaffold, characterized by a ring containing one oxygen and one nitrogen atom, serves as a versatile building block in medicinal chemistry and drug discovery [2]. The specific (2R,7S) stereochemistry distinguishes this compound from other dimethyl-substituted 1,4-oxazepane regioisomers and stereoisomers, potentially imparting unique conformational properties relevant to molecular recognition and target engagement .

Procurement Consideration: Why Stereochemistry and Ring Size Prevent Generic Substitution


In medicinal chemistry applications, the substitution of one heterocyclic scaffold or stereoisomer for another—even within the same oxazepane class—cannot be assumed to be functionally equivalent. The 1,4-oxazepane ring exhibits different conformational flexibility, basicity, and hydrogen-bonding capacity compared to the smaller six-membered morpholine ring, directly impacting target binding and pharmacokinetic profiles [1]. Furthermore, the specific (2R,7S) stereochemistry of this racemate defines a precise three-dimensional orientation of the two methyl substituents on the seven-membered ring. Regioisomeric variants (e.g., 3,3-dimethyl or 6,6-dimethyl-1,4-oxazepanes) or alternative stereoisomers will present entirely different molecular shapes, potentially leading to divergent biological activity, solubility, or metabolic stability outcomes [2]. Consequently, using a generic, undefined, or alternative stereoisomeric mixture as a procurement shortcut may invalidate structure-activity relationship (SAR) studies, compromise crystallographic efforts, or introduce irreproducible results in biological assays.

Quantitative Differentiation Evidence for Procurement Decisions


Conformational Flexibility: 1,4-Oxazepane vs. Morpholine

The 1,4-oxazepane scaffold (seven-membered ring) provides enhanced conformational flexibility compared to the more rigid six-membered morpholine ring. This flexibility allows the oxazepane ring to adopt multiple low-energy conformations that can better accommodate diverse protein binding pockets [1]. In a direct comparative study of dopamine D4 receptor ligands, 2,4-disubstituted 1,4-oxazepane derivatives exhibited different selectivity profiles compared to their morpholine counterparts, demonstrating that the ring expansion from six to seven members alters both binding affinity and receptor subtype selectivity [1].

Medicinal Chemistry Scaffold Design Conformational Analysis

Stereochemical Identity and Regioisomer Verification

The target compound is specified as the racemic mixture with defined (2R,7S) relative stereochemistry (CAS 1955515-06-6), distinguishing it from other dimethyl-1,4-oxazepane regioisomers such as 3,3-dimethyl-1,4-oxazepane (CAS 933734-83-9) and 6,6-dimethyl-1,4-oxazepane . The specific (2R,7S) configuration places the two methyl groups in a trans relationship on the seven-membered ring, creating a unique molecular geometry with specific bond angles and steric environments [1]. This precise stereochemistry is encoded in the compound's InChI Key (ILHDWFNCSJCYQE-RQJHMYQMSA-N), which enables unambiguous database identification .

Chiral Chemistry Stereochemistry Quality Control

Scaffold Utility in EP300/CBP HAT Inhibitor Discovery

The 1,4-oxazepane scaffold has been successfully employed in scaffold-hopping approaches to discover novel EP300/CBP histone acetyltransferase (HAT) inhibitors. Researchers identified a novel, highly selective EP300/CBP inhibitor (compound 11, DS17701585) through scaffold hopping from an initial hit compound containing a 1,4-oxazepane ring [1]. This work demonstrates that the 1,4-oxazepane scaffold provides a privileged starting point for developing selective epigenetic modulators, with the conformational flexibility of the seven-membered ring enabling optimal positioning of substituents for target engagement [2].

Epigenetics Oncology Histone Acetyltransferase EP300 CBP

Chiral 1,4-Oxazepanes in Noradrenaline Reuptake Inhibitor Development

Chiral 1,4-oxazepane scaffolds have been developed as core structures for peripherally selective noradrenaline reuptake inhibitors (NRIs) [1]. A practical synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane intermediate has been reported, enabling the development of compounds with peripheral selective noradrenaline reuptake inhibitory activity [2]. The stereochemical control of the oxazepane ring was essential for achieving the desired biological selectivity profile, underscoring the importance of defined stereochemistry in this scaffold class [1].

CNS Drug Discovery Noradrenaline Reuptake Chiral Scaffold Peripheral Selectivity

1,4-Oxazepane Scaffold in PROTAC Degrader Design

The 1,4-oxazepine/oxazepane scaffold has been successfully employed as a BET bromodomain recognition element in the design of exceptionally potent PROTAC degraders. The BET degrader QCA570, which incorporates a 1,4-oxazepine-derived BET-binding moiety, demonstrates picomolar degradation potency (DC50 values in the sub-nanomolar to low picomolar range) and induces complete and durable tumor regression in preclinical models [1]. This work establishes the 1,4-oxazepane scaffold as a privileged chemotype for developing targeted protein degraders with exceptional in vivo efficacy [1].

PROTAC Targeted Protein Degradation BET Proteins Oncology

Synthetic Accessibility of 2,7-Disubstituted Oxazepanes

Recent advances in diastereoselective synthesis of substituted 1,4-oxazepanes have demonstrated that substitution pattern significantly influences synthetic accessibility and yield. A reductive hydroalkoxylation strategy enables the stereoselective synthesis of 2,6/2,7-disubstituted oxazepanes in a diastereoselective manner [1]. The 2,7-disubstitution pattern of the target compound represents a synthetically accessible regioisomer within this framework, with the (2R,7S) trans relative stereochemistry corresponding to the thermodynamically favored product in many cyclization reactions [2]. This contrasts with other regioisomers (e.g., 3,3-dimethyl or 5,5-dimethyl substitution) which may require alternative synthetic approaches .

Synthetic Methodology Diastereoselective Synthesis Chemical Accessibility

Primary Research and Industrial Application Scenarios


Epigenetic Drug Discovery: EP300/CBP HAT Inhibitor Optimization

Research programs focused on developing selective EP300/CBP histone acetyltransferase (HAT) inhibitors for oncology applications may benefit from incorporating the 1,4-oxazepane scaffold as a core structural element. The demonstrated success of scaffold hopping from a 1,4-oxazepane-containing hit to the highly selective EP300/CBP inhibitor DS17701585 validates this scaffold's utility in epigenetic drug discovery [1]. The conformational flexibility of the seven-membered ring enables optimal positioning of substituents for target engagement, while the specific (2R,7S) stereochemistry of this racemate provides a defined three-dimensional geometry for SAR exploration . Researchers can use this compound as a starting point for parallel synthesis or focused library generation to explore substitution effects on HAT inhibition potency and selectivity.

PROTAC Linker and Binding Element Design

The 1,4-oxazepane scaffold has been validated as a privileged chemotype for designing exceptionally potent PROTAC degraders, as demonstrated by the BET degrader QCA570 which achieves picomolar degradation potency and complete tumor regression in preclinical models [1]. The seven-membered ring provides unique conformational properties and exit vector geometries that can be leveraged to optimize ternary complex formation between the target protein, PROTAC molecule, and E3 ligase [1]. RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, with its defined stereochemistry and two methyl substituents, offers a structurally distinct building block for exploring linker attachment strategies and degrader optimization compared to unsubstituted or alternatively substituted oxazepane variants.

CNS Drug Discovery: Chiral Scaffold for Receptor Selectivity

Chiral 1,4-oxazepane scaffolds have demonstrated utility in achieving peripheral selectivity in noradrenaline reuptake inhibitor (NRI) programs, where stereochemical control of the oxazepane ring was essential for tuning tissue distribution and target selectivity [1]. RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE provides a stereochemically defined, racemic starting point for exploring structure-selectivity relationships in CNS-targeted programs. The compound can be used to prepare focused libraries of N-substituted derivatives to probe receptor binding and functional selectivity across neurotransmitter systems, including dopamine, serotonin, and noradrenaline pathways .

Scaffold Diversification and Conformational Exploration

The 1,4-oxazepane scaffold offers enhanced conformational flexibility compared to smaller six-membered heterocycles such as morpholine, enabling access to binding conformations not achievable with more rigid scaffolds [1]. RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, with its defined (2R,7S) trans stereochemistry and 2,7-dimethyl substitution pattern, presents a specific molecular geometry with distinct steric and electronic properties . This compound is suitable for scaffold diversification campaigns aimed at exploring novel chemical space, optimizing physicochemical properties (e.g., lipophilicity, basicity), and improving pharmacokinetic profiles of lead compounds across multiple therapeutic areas .

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